4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one
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Overview
Description
4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is a heterocyclic organic compound with a unique structure that includes a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one can be achieved through a multi-step process. One common method involves the reaction of 3-methyl-4-hydroxy-2-butenolide with ethylamine under acidic conditions to form the desired pyrrolone ring . The reaction typically requires a catalyst such as triflic acid and is carried out in an aqueous medium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-Ethyl-1,5-dihydro-3,5-dimethyl-2H-pyrrol-2-one.
Reduction: Formation of 4-Ethyl-1,5-dihydro-5-hydroxy-3,5-dimethyl-2H-pyrrol-2-ol.
Substitution: Formation of various substituted pyrrolones depending on the substituent used.
Scientific Research Applications
4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of flavor and fragrance compounds due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Similar structure with different substituents.
4-Hydroxy-5-methyl-3-furanone: Another related compound with distinct chemical properties.
Uniqueness
4-Ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups
Properties
IUPAC Name |
4-ethyl-5-hydroxy-3,5-dimethyl-1H-pyrrol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-6-5(2)7(10)9-8(6,3)11/h11H,4H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOGMHNQSUYQSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961535 |
Source
|
Record name | 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41254-89-1 |
Source
|
Record name | 5-Hydroxykryptopyrrolin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041254891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2,4-dimethyl-2H-pyrrole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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